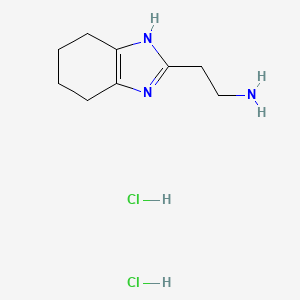

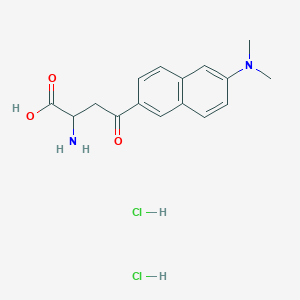

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile” was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo [1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h) .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid” has a molecular weight of 180.21 .Physical and Chemical Properties Analysis

The compound “2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a powder with a purity of 95%. It is stored at room temperature .科学的研究の応用

Chemistry and Properties of Benzodiazole Derivatives

Benzodiazole derivatives, including benzimidazoles and benzthiazoles, are known for their diverse chemical properties and applications. The chemistry of these compounds is well-documented, emphasizing their preparation, properties, and complex formation abilities. These compounds exhibit a range of activities, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, suggesting their potential in developing new materials and drugs (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

Benzothiazole derivatives are noteworthy for their broad spectrum of biological and pharmacological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This wide range of activities is attributed to the unique structural features of benzothiazoles, making them a key focus in medicinal chemistry for drug development (Bhat & Belagali, 2020).

Synthetic Approaches and Transformations

Recent advances in the synthesis and transformation of benzothiazole derivatives highlight the development of new methods that are efficient, eco-friendly, and adhere to the principles of green chemistry. These methods facilitate the easy functionalization of benzothiazole derivatives, making them highly reactive building blocks for organic and organoelement synthesis, including the development of pharmacologically active heterocycles (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Therapeutic Potentials

The therapeutic potential of benzothiazoles and related structures, including benzodiazepines, is significant, with some derivatives undergoing clinical trials for various diseases. This underlines the importance of these compounds in drug discovery, with a focus on antitumor, antimicrobial, anti-inflammatory, and other biological activities. The ongoing research and patent filings in this area suggest a rich field of exploration for new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety and Hazards

The compound “2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that imidazole derivatives, which share a similar heterocyclic structure, are known for their broad range of chemical and biological properties . They interact with their targets, leading to various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been known to interact with biological targets containing glutamate and aspartate residues . This interaction can affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s worth noting that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

特性

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-6,10H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHZJQHNISYXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)

![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)

![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)